1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol
Description
1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol is a secondary alcohol featuring a propanol backbone substituted with a 3-bromophenylamino group at position 1 and a fluorine atom at position 3. The compound exhibits multiple hydrogen-bonding groups (-OH, -NH-, and F), which may influence its solubility, reactivity, and molecular interactions. Bromine, as an electron-withdrawing group, likely reduces the basicity of the adjacent amino group compared to non-halogenated analogs.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
1-(3-bromoanilino)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-2-1-3-8(4-7)12-6-9(13)5-11/h1-4,9,12-13H,5-6H2 |
InChI Key |
YZHSGZFLBVLMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(CF)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol typically involves the reaction of 3-bromoaniline with 3-fluoropropanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the amino group on the bromophenyl ring with the fluoropropanol, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Derivatives
a. Bromine vs. Chlorine Substituents
- 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea (): This compound replaces bromine with chlorine on the phenyl ring and incorporates a thiourea moiety. Chlorine’s smaller atomic radius and lower lipophilicity may reduce steric hindrance and membrane permeability compared to bromine.
- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (): A chalcone derivative with a bromophenyl group, this compound exhibits moderate cytotoxicity (IC50 = 422.22 ppm against MCF-7 cells). The absence of a propanol backbone limits direct comparison but highlights bromine’s role in bioactivity .
b. Fluorine vs. Other Substituents
- 1-[(3-Aminophenyl)amino]-3-phenoxypropan-2-ol (): Replacing fluorine with phenoxy eliminates electronegative effects, reducing the hydroxyl group’s acidity. The 3-aminophenyl group increases electron density, contrasting with the electron-withdrawing bromine in the target compound. This may alter solubility and hydrogen-bonding patterns .
- 1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol (): This analog substitutes the 3-bromophenylamino group with a bulky piperidinyl group. Steric hindrance from the piperidine ring could limit molecular interactions, while retaining fluorine maintains polarity. Such structural variations highlight trade-offs between lipophilicity and steric accessibility .
Hydrogen-Bonding and Crystallization
The target compound’s -OH, -NH-, and F groups enable diverse hydrogen-bonding motifs, as discussed in . In contrast, chalcone derivatives (–8) lack these groups, relying instead on carbonyl interactions. Thiourea-containing analogs () exhibit stronger hydrogen-bonding networks due to -NH donors, which may enhance crystal stability .
Table 1: Cytotoxicity of Halogen-Substituted Compounds
| Compound | Structure Type | Halogen | IC50 (MCF-7 Cells) |
|---|---|---|---|
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | Chalcone | Br | 422.22 ppm |
| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on | Chalcone | Cl | 37.24 ppm |
| 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol | Propanol derivative | Br, F | Not reported |
Substituent Effects :
- Fluorine : Enhances polarity and acidity, improving water solubility.
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP) | Hydrogen-Bonding Capacity |
|---|---|---|---|
| 3-Bromophenylamino | Electron-withdrawing | High | Moderate (-NH-) |
| 3-Chlorophenyl | Electron-withdrawing | Moderate | Low |
| Phenoxy | Electron-donating | High | High (-O-) |
Biological Activity
1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol is an organic compound with the molecular formula C9H11BrFNO. It features a bromophenyl group, an amino group, and a fluoropropanol moiety, making it a subject of interest in biological and medicinal chemistry. This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
The compound's structure suggests that it may interact with various biological targets, such as enzymes and receptors. The presence of the bromine atom could enhance its binding affinity due to the electron-withdrawing nature of bromine, while the fluorine atom may influence its lipophilicity and metabolic stability.
Mechanism of Action:
1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol may exert its biological effects by:
- Binding to specific enzymes or receptors , modulating their activity.
- Participating in oxidation , reduction , or substitution reactions, which can lead to the formation of biologically active metabolites.
Biological Activity
Research indicates that 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anticancer Properties
The compound has been explored for its potential in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving:
- Inhibition of cell proliferation.
- Modulation of signaling pathways associated with tumor growth.
Data Summary
The following table summarizes key findings related to the biological activity of 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol:
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains; mechanism involves membrane disruption. | |
| Anticancer | Induces apoptosis in specific cancer cell lines; modulates growth factor signaling. | |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic processes. |
Case Studies
Several case studies have highlighted the efficacy of 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol in different biological contexts:
- Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Line Studies : A study involving human cancer cell lines indicated that treatment with 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
